Technical Guide: Isotopic Purity and Characterization of Spiroxamine-d4
Technical Guide: Isotopic Purity and Characterization of Spiroxamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Spiroxamine-d4, with a core focus on its isotopic purity, the methodologies for its determination, and its fungicidal mechanism of action. Spiroxamine-d4 serves as a critical internal standard for the quantification of Spiroxamine in various analytical applications, particularly in mass spectrometry-based assays.
Quantitative Data Summary
The physical, chemical, and isotopic properties of Spiroxamine-d4 are summarized below. Data is compiled from technical datasheets from various chemical suppliers.
| Property | Value | Citation(s) |
| Analyte Name | Spiroxamine-d4 | [1][2][3] |
| CAS Number | 2469272-82-8 | [1][2] |
| Molecular Formula | C₁₈H₃₁D₄NO₂ | |
| Molecular Weight | 301.5 g/mol | |
| Isotopic Purity | >99% deuterated forms (d1-d4) | |
| Chemical Purity (HPLC) | >95% | |
| Unlabeled CAS Number | 118134-30-8 | |
| Storage Temperature | -20°C or +4°C | |
| Physical Format | Neat Oil |
Experimental Protocols
The synthesis and quality control of deuterated standards like Spiroxamine-d4 require precise and validated methodologies. The following sections describe plausible protocols for its synthesis and the definitive methods for verifying its isotopic purity.
Proposed Synthesis of Spiroxamine-d4
The synthesis of Spiroxamine-d4 is analogous to its unlabeled counterpart, involving the formation of a spiroketal and subsequent amination. The key modification is the introduction of deuterium atoms at a stable, non-exchangeable position early in the synthetic route. Based on the structure, deuteration occurs on the cyclohexane ring.
Step 1: Synthesis of 4-tert-butylcyclohexanone-d4 The synthesis would begin with a deuterated precursor, such as 4-tert-butylcyclohexanone-2,2,6,6-d4. This can be achieved through methods like acid- or base-catalyzed hydrogen-deuterium exchange on the alpha-carbons of the unlabeled ketone in the presence of a deuterium source like D₂O.
Step 2: Formation of the Spiroketal Intermediate The resulting 4-tert-butylcyclohexanone-d4 is then reacted with 3-[ethyl(propyl)amino]propane-1,2-diol in a condensation reaction to form the spiroketal ring system. This step formally yields Spiroxamine-d4.
A patent for the unlabeled compound describes a two-step process where an intermediate compound is first formed by reacting a precursor with an alkylamine, which is then further reacted with an alkyl bromide under the influence of a phase transfer catalyst to yield Spiroxamine.
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to achieve high chemical purity.
Determination of Isotopic Purity
The isotopic purity and enrichment of Spiroxamine-d4 are critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this characterization.
Method 1: High-Resolution Mass Spectrometry (HRMS)
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Objective: To determine the relative abundance of all deuterated isotopologues (d0, d1, d2, d3, d4) and calculate the isotopic enrichment.
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Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.
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Procedure:
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A dilute solution of Spiroxamine-d4 is infused directly or injected via a liquid chromatography (LC) system into the ESI source.
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The instrument is operated in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
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A high-resolution full scan mass spectrum is acquired over the relevant m/z range. The high resolving power allows for the separation of the isotopic peaks corresponding to the unlabeled (d0) and various deuterated forms (d1-d4) of Spiroxamine.
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The peak intensities for each isotopologue are integrated.
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Data Analysis: The isotopic purity is calculated by expressing the sum of the intensities of the deuterated forms (d1-d4) as a percentage of the total intensity of all detected isotopologues (d0 through d4). Corrections for the natural abundance of ¹³C may be applied for higher accuracy.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the position of deuterium labeling and provide an independent measure of isotopic enrichment.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Procedure:
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¹H-NMR: A proton NMR spectrum is acquired. The sites of deuteration are confirmed by the significant reduction or complete disappearance of the corresponding proton signals in the spectrum compared to the unlabeled Spiroxamine standard.
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²H-NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their chemical environment.
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Data Analysis: In the ¹H-NMR spectrum, the integration of the residual proton signal at the deuterated position relative to a non-deuterated signal of a known number of protons allows for the quantification of isotopic enrichment.
Visualized Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes related to Spiroxamine-d4.
Quality Control Workflow for Spiroxamine-d4
The following diagram outlines the logical workflow for the synthesis and quality control of Spiroxamine-d4, ensuring it meets the specifications required for use as an internal standard.
Fungicidal Mechanism of Action: Ergosterol Biosynthesis Inhibition
Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the enzyme Δ¹⁴-reductase, disrupting the sterol pathway and compromising membrane integrity, which ultimately leads to fungal cell death.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
